molecular formula C9H18ClN3O B3365177 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride CAS No. 1208929-74-1

3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride

Cat. No.: B3365177
CAS No.: 1208929-74-1
M. Wt: 219.71
InChI Key: AFHPFCQPLMLAJE-UHFFFAOYSA-N
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Description

3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride or ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Alkylation: : The oxadiazole intermediate is then alkylated with 2-methylpropyl bromide under basic conditions, typically using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Amination: : The resulting intermediate undergoes nucleophilic substitution with 3-bromopropan-1-amine to introduce the amine group.

  • Hydrochloride Formation: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amine group, potentially leading to ring opening or amine reduction.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso derivatives or oxides.

    Reduction Products: Reduced amines or ring-opened products.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Dimethylamino)ethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
  • 2-(3-(Methylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
  • 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride

Uniqueness

Compared to similar compounds, 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the 2-methylpropyl group. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c1-7(2)6-8-11-9(13-12-8)4-3-5-10;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPFCQPLMLAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride
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3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride
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3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride

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